

Dispersol yellow brown XF molecular structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dispersol yellow brown XF

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An In-depth Technical Guide to the Molecular Structure Elucidation of C.I. Disperse Brown 1

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The commercial dyestuff "**Dispersol yellow brown XF**" is a designation for which detailed public scientific data is scarce. This guide focuses on the well-documented and structurally representative monoazo dye, C.I. Disperse Brown 1, as a proxy to detail the process of molecular structure elucidation. C.I. Disperse Brown 1 is a disperse dye used for coloring hydrophobic fibers like polyester.^{[1][2][3]} This document provides a comprehensive overview of its chemical identity, the analytical techniques used for its characterization, detailed experimental protocols, and a logical workflow for its structural determination. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical Identity and Structure

The foundational step in elucidating a molecule's structure is to gather all available identifying information. For C.I. Disperse Brown 1, the core data is well-established in chemical literature and databases.

Table 1: Physicochemical and Identity Data for C.I. Disperse Brown 1

Parameter	Value	Reference
C.I. Name	Disperse Brown 1	[2][4]
C.I. Number	11152	[2][4]
CAS Registry No.	23355-64-8	[5]
Molecular Formula	C ₁₆ H ₁₅ Cl ₃ N ₄ O ₄	[2][4][5]
Molecular Weight	433.67 g/mol	[2][4][5]
IUPAC Name	2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol	[5]
Chemical Class	Monoazo Dye	[2]

| Appearance| Deep dark brown powder |[2] |

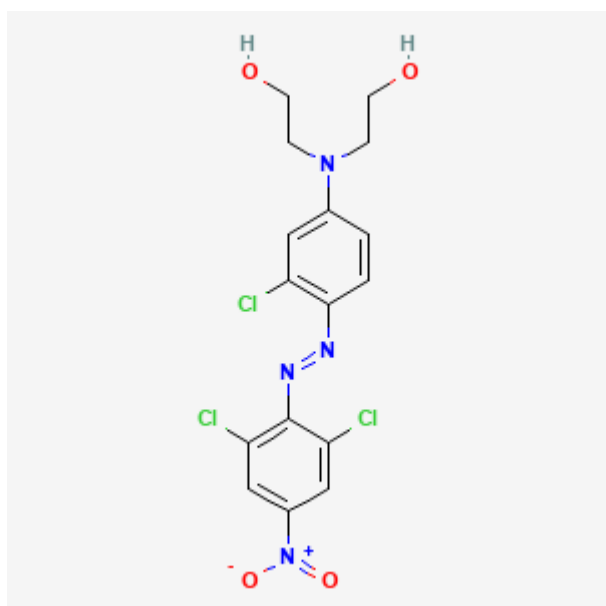
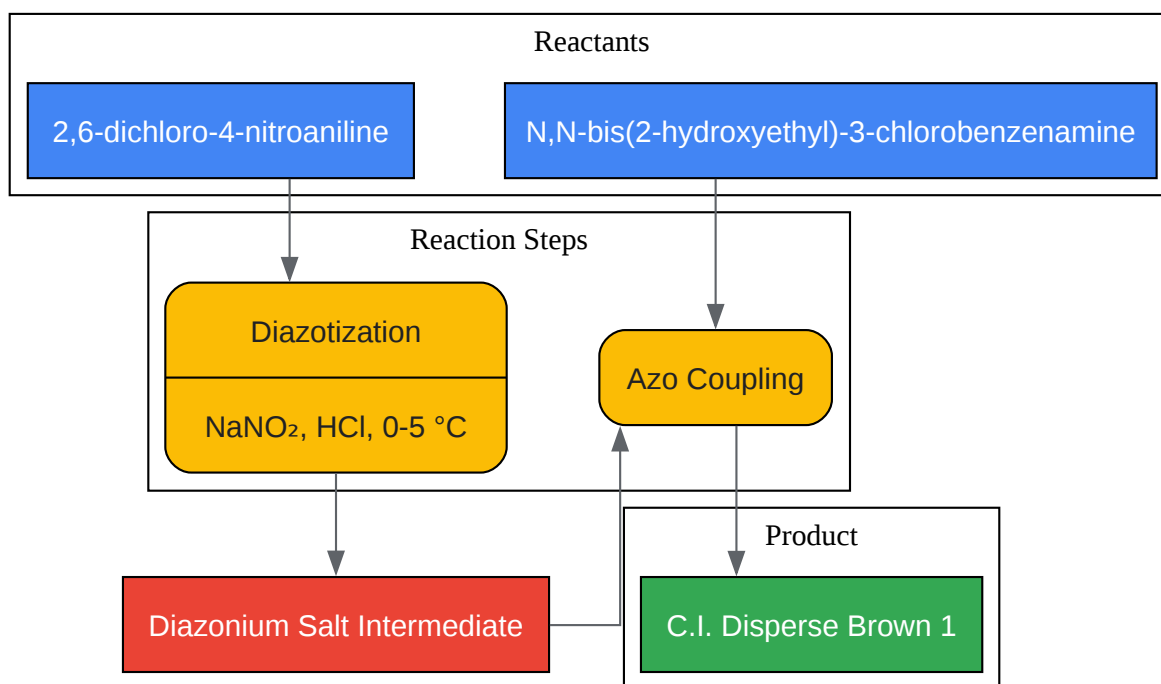


Figure 1: Molecular Structure of C.I. Disperse Brown 1 (Image Source: PubChem CID 31878)

Synthesis Pathway

The structure of Disperse Brown 1 is confirmed by its synthesis route, which involves a standard diazotization and azo coupling reaction.[1][2]

- Diazotization: The process begins with the diazotization of the aromatic amine precursor, 2,6-dichloro-4-nitroaniline.
- Azo Coupling: The resulting diazonium salt is then coupled with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, to form the final dye molecule.^{[1][2]}

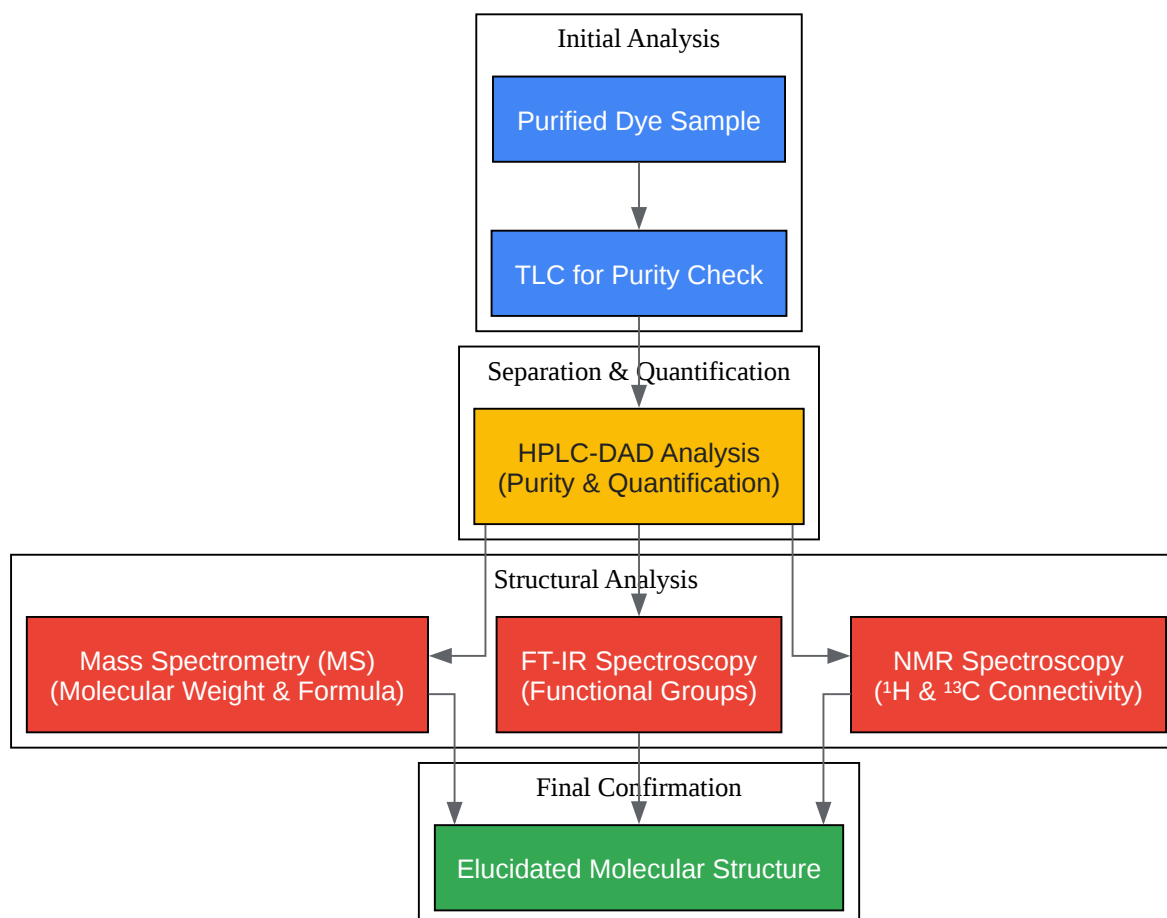


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Caption: Synthesis workflow for C.I. Disperse Brown 1.

Spectroscopic and Chromatographic Elucidation

The definitive structure is elucidated through a combination of modern analytical techniques. The logical workflow involves separating the compound and then analyzing it with various spectroscopic methods to piece together its molecular framework.



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Caption: Logical workflow for molecular structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and formula of the compound. High-resolution MS (HRMS) provides the exact mass, which helps confirm the elemental composition.

Table 2: Mass Spectrometry Data for C.I. Disperse Brown 1

Parameter	Value	Technique	Reference
Molecular Formula	C₁₆H₁₅Cl₃N₄O₄	-	[5]
Exact Mass	432.0159 Da	Calculated	[5]
Precursor Ion (m/z)	433.0232	LC-ESI-QTOF (Positive Mode)	[5]

| Adduct | [M+H]⁺ | ESI | [\[5\]](#) |

Experimental Protocol: LC-MS/MS

- **Sample Preparation:** Prepare a stock solution of the dye in methanol (e.g., 1000 µg/mL). Dilute further with the mobile phase to a working concentration (e.g., 1-10 µg/mL).
- **Instrumentation:** Use an HPLC system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument with an Electrospray Ionization (ESI) source.
- **Chromatography:** Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm). A typical mobile phase would be a gradient of water and acetonitrile (both with 0.1% formic acid).
- **MS Acquisition:** Acquire data in positive ion mode. Set the instrument to perform a full scan to detect the precursor ion ([M+H]⁺) and subsequent MS/MS scans on the most intense ions to obtain fragmentation data for structural confirmation. The precursor m/z of 433.0232 corresponds to the protonated molecule.[\[5\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate the dye from impurities and to quantify it. A Diode Array Detector (DAD) can simultaneously provide UV-Vis spectral data.

Table 3: HPLC Method Parameters for C.I. Disperse Brown 1 Analysis

Parameter	Value	Reference
Column	Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)	[6]
Mobile Phase A	Water with 10 mM Ammonium Acetate	[6]
Mobile Phase B	Methanol	[6]
Flow Rate	1.0 mL/min	[6]
Detection (λ)	~430 nm (or DAD scan 200-800 nm)	[1][6]
Column Temperature	40 °C	[6]

| Injection Volume | 10 µL |[6] |

Experimental Protocol: HPLC-DAD

- Standard Preparation: Create a stock solution (1000 µg/mL) by dissolving 10 mg of Disperse Brown 1 standard in 10 mL of methanol, using sonication to ensure dissolution. Prepare a series of working standards by serial dilution.[6]
- Sample Preparation: Extract the dye from the matrix (e.g., textile sample) using a suitable solvent like chlorobenzene or a DMF/acetonitrile mixture.[7] Evaporate the solvent and redissolve the residue in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[6]
- Gradient Elution (Method based on DIN 54231):
 - 0-2 min: 50% B
 - 2-15 min: Ramp to 100% B
 - 15-20 min: Hold at 100% B
 - 20-21 min: Return to 50% B

- 21-25 min: Re-equilibration at 50% B[6]
- Data Analysis: Identify the peak for Disperse Brown 1 by comparing its retention time with the analytical standard. Use the UV-Vis spectrum from the DAD to confirm identity and check for peak purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is responsible for its color. For a brown dye, a broad absorption across the visible spectrum is expected.

Table 4: UV-Vis Spectroscopic Data for C.I. Disperse Brown 1

Parameter	Value	Solvent	Reference
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| λ_{max} (nm) | Broad absorption between 400-600 nm | Not specified (typically Ethanol or DMF) |[1] |

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the dye in a spectroscopic grade solvent (e.g., ethanol or DMF) to achieve an absorbance between 0.1 and 1.0 AU.[1]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum from 200 to 800 nm, using the pure solvent as a reference blank. Determine the wavelength(s) of maximum absorbance (λ_{max}).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on the absorption of infrared radiation.

Table 5: Predicted FT-IR Characteristic Bands for C.I. Disperse Brown 1

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference
3400-3200	O-H stretching (hydroxyl groups)	[1]
3080-3050	Aromatic C-H stretching	[1]
2950-2850	Aliphatic C-H stretching (ethyl groups)	[1]
1580 & 1340	Asymmetric & Symmetric N=O stretching (nitro group)	[1]
1590-1450	Aromatic C=C stretching	[1]
1450-1400	N=N stretching (azo group)	[1]
1250-1000	C-N and C-O stretching	[1]

| 800-600 | C-Cl stretching |[1] |

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of the dry dye powder with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1]
- Alternative (ATR): Place a small amount of the solid dye directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. While experimental spectra for this specific dye are not publicly available, predicted shifts based on its known structure are highly informative.

Table 6: Predicted ^1H NMR Chemical Shifts (δ , ppm) for C.I. Disperse Brown 1

Chemical Shift (ppm)	Assignment
8.0 - 8.2	Protons on the nitro-substituted aromatic ring
7.0 - 7.5	Protons on the other aromatic ring
3.6 - 3.9	-CH ₂ - protons adjacent to oxygen (-CH ₂ OH)
3.4 - 3.6	-CH ₂ - protons adjacent to nitrogen (-CH ₂ N)

| 2.5 - 3.0 | -OH protons (broad singlet, may exchange with D₂O) |

Table 7: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) for C.I. Disperse Brown 1

Chemical Shift (ppm)	Assignment
145 - 155	Aromatic carbons attached to N or Cl
135 - 145	Aromatic carbon attached to the nitro group
115 - 130	Aromatic carbons (C-H)
60 - 65	Carbon of -CH ₂ OH

| 50 - 55 | Carbon of -CH₂N |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the purified dye in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[8][9] For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary.[9]
- Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8][10]
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Acquire a standard ^1H spectrum. Subsequently, acquire a ^{13}C spectrum. Advanced 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC/HMBC (^1H - ^{13}C correlation) can be performed to definitively assign all signals and confirm the connectivity between atoms.

Conclusion

The molecular structure of a compound like C.I. Disperse Brown 1 is elucidated not by a single experiment, but by the convergence of evidence from multiple analytical techniques. The process begins with purification and separation by chromatography (HPLC), followed by a series of spectroscopic analyses. Mass spectrometry establishes the molecular formula, FT-IR identifies key functional groups, and NMR spectroscopy provides the definitive map of atomic connectivity. By integrating this data, the proposed structure of 2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is unequivocally confirmed. This systematic workflow is fundamental to chemical characterization in research and industry.

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- To cite this document: BenchChem. [Dispersol yellow brown XF molecular structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363241#dispersol-yellow-brown-xf-molecular-structure-elucidation]

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